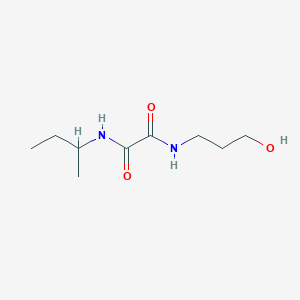
N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide
Übersicht
Beschreibung
N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research as a calcium chelator. It is a cell-permeable compound that can selectively bind to calcium ions and prevent them from participating in cellular processes.
Wirkmechanismus
N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide works by binding to calcium ions and preventing them from participating in cellular processes. It enters the cell membrane and is converted to BAPTA by esterases. BAPTA then binds to calcium ions and forms a stable complex that cannot participate in cellular processes. N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide is a cell-permeable compound, which means that it can enter cells and bind to intracellular calcium ions.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide has several biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as calmodulin-dependent protein kinases, and prevent calcium-dependent signaling pathways. N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide can also prevent calcium-dependent cell death, such as apoptosis and necrosis. N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide has several advantages for lab experiments. It is a cell-permeable compound, which means that it can enter cells and bind to intracellular calcium ions. It is also a selective calcium chelator, which means that it can bind to calcium ions without affecting other ions. However, N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide has some limitations for lab experiments. It can bind to other divalent cations, such as magnesium and zinc, which can interfere with experiments that involve these ions. N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide. One direction is to develop more selective calcium chelators that can bind to specific calcium channels or calcium-dependent enzymes. Another direction is to study the role of calcium ions in various diseases and develop new therapies that target calcium-dependent pathways. N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide can also be used to study the role of calcium ions in stem cell differentiation and tissue regeneration. Overall, N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide is a valuable tool for scientific research and has many potential applications in the future.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide is widely used in scientific research as a calcium chelator. It is used to study the role of calcium ions in cellular processes such as cell signaling, gene expression, and cell death. N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide is also used to study the role of calcium ions in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-7(2)11-9(14)8(13)10-5-4-6-12/h7,12H,3-6H2,1-2H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJVCJYYINEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)

![3-(2,6-dichlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3975430.png)


![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide](/img/structure/B3975457.png)
![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3975473.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975482.png)
![5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3975484.png)

